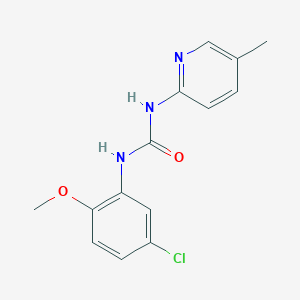![molecular formula C19H25N7O B5323905 2-methyl-4-(1-piperidinyl)-6-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5323905.png)
2-methyl-4-(1-piperidinyl)-6-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-4-(1-piperidinyl)-6-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]pyrimidine, commonly known as MPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPP belongs to the class of pyrimidine derivatives and has been synthesized using various methods.
Mechanism of Action
The exact mechanism of action of MPP is not fully understood. However, it has been suggested that MPP acts as a selective antagonist of the dopamine D3 receptor and a partial agonist of the serotonin 5-HT1A receptor. MPP has also been found to modulate the activity of the glutamate N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory.
Biochemical and physiological effects:
MPP has been found to affect various neurotransmitter systems, including dopamine, serotonin, and glutamate. It has been shown to increase the release of dopamine and serotonin in certain brain regions, which may contribute to its therapeutic effects. MPP has also been found to enhance long-term potentiation (LTP), a process that is important for learning and memory.
Advantages and Limitations for Lab Experiments
MPP has several advantages for lab experiments, including its high potency, selectivity, and stability. However, MPP is also associated with some limitations, including its poor solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for the research on MPP. One potential direction is to investigate its potential in the treatment of other neurological disorders, such as Parkinson's disease and Huntington's disease. Another direction is to explore the potential of MPP as a cognitive enhancer in healthy individuals. Additionally, further research is needed to fully understand the mechanism of action of MPP and to identify any potential side effects or toxicity associated with its use.
Conclusion:
In conclusion, MPP is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been found to exhibit antipsychotic, antidepressant, anxiolytic, and cognitive-enhancing effects in preclinical studies. MPP has also been investigated for its potential in the treatment of various neurological disorders, including schizophrenia, bipolar disorder, and Alzheimer's disease. While there are still several unknowns about MPP, the future directions of research on this compound are promising and could lead to new treatments for neurological disorders.
Synthesis Methods
MPP can be synthesized using different methods, including the reaction of 2-methyl-4-(1-piperidinyl)pyrimidine with 4-(2-pyrazinylcarbonyl)-1-piperazinecarboxylic acid in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). Another method involves the reaction of 2-methyl-4-(1-piperidinyl)pyrimidine with 4-(2-pyrazinylcarbonyl)-1-piperazinecarboxylic acid methyl ester in the presence of a coupling agent like DCC or DIC.
Scientific Research Applications
MPP has been extensively studied for its potential therapeutic applications. It has been found to exhibit antipsychotic, antidepressant, anxiolytic, and cognitive-enhancing effects in preclinical studies. MPP has also been investigated for its potential in the treatment of various neurological disorders, including schizophrenia, bipolar disorder, and Alzheimer's disease.
properties
IUPAC Name |
[4-(2-methyl-6-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]-pyrazin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N7O/c1-15-22-17(24-7-3-2-4-8-24)13-18(23-15)25-9-11-26(12-10-25)19(27)16-14-20-5-6-21-16/h5-6,13-14H,2-4,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCCRHYDSTWNTMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=NC=CN=C3)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(5-bromo-2-methoxyphenyl)acryloyl]-4-(2-chloro-4-nitrophenyl)piperazine](/img/structure/B5323822.png)
![7-acetyl-N-(2-ethylbutyl)-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5323828.png)
![(2S)-1-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}carbonyl)-4-methyl-2-phenylpiperazine](/img/structure/B5323841.png)


![N-(3,5-dimethylphenyl)-2-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]acetamide](/img/structure/B5323870.png)
![3-phenyl-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B5323880.png)
![rel-(3aS,6aR)-5-glycyl-3-[2-(4-methoxyphenyl)ethyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one hydrochloride](/img/structure/B5323881.png)
![6-{[3-(2-pyridinyl)-1-azetidinyl]sulfonyl}-3,4-dihydro-2(1H)-quinolinone](/img/structure/B5323889.png)
![5-(3,4-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5323894.png)
![2-[(3-methylbenzyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5323896.png)
![1-amino-N-[2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethyl]cyclopropanecarboxamide](/img/structure/B5323901.png)
![rel-(4aS,8aR)-6-{[1-(methoxymethyl)cyclobutyl]carbonyl}-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5323912.png)
![2-({[1-(4-pyridinylmethyl)-3-piperidinyl]oxy}methyl)pyridine](/img/structure/B5323917.png)